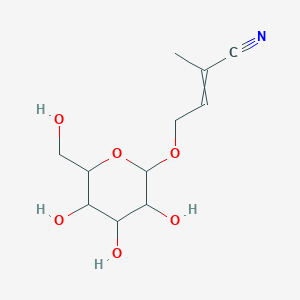

RhodiocyanosideA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rhodiocyanoside A is a cyanogenic glycoside that is isolated from the plant species Rhodiola quadrifida. It is characterized by its unique structure, which includes a (2Z)-2-methylbut-2-enenitrile attached to a β-D-glucopyranosyloxy at position 4 . This compound exhibits notable anti-allergic activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Rhodiocyanoside A is biosynthesized in plants such as Lotus japonicus. The biosynthesis involves the conversion of the amino acid L-isoleucine to the corresponding aldoxime by cytochromes P450, specifically CYP79D3 and CYP79D4 . These enzymes catalyze the conversion of L-isoleucine to the corresponding aldoxime, which is then further processed to form rhodiocyanoside A .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of rhodiocyanoside A. Most of the knowledge is derived from its natural biosynthesis in plants.

Analyse Chemischer Reaktionen

Types of Reactions

Rhodiocyanoside A undergoes hydrolysis reactions, particularly when the plant tissue is disrupted. This hydrolysis is facilitated by specific β-glucosidases, leading to the release of toxic hydrogen cyanide, glucose, and an aldehyde or ketone .

Common Reagents and Conditions

The hydrolysis of rhodiocyanoside A is typically catalyzed by β-glucosidases under conditions where the plant tissue is damaged, such as by chewing insects .

Major Products Formed

The major products formed from the hydrolysis of rhodiocyanoside A include hydrogen cyanide, glucose, and an aldehyde or ketone .

Wissenschaftliche Forschungsanwendungen

Rhodiocyanoside A has several scientific research applications:

Wirkmechanismus

Rhodiocyanoside A exerts its effects through the release of hydrogen cyanide upon hydrolysis. This release is a defense mechanism in plants, providing an immediate chemical response to herbivores and pathogens that cause tissue damage . The molecular targets involved include specific β-glucosidases that catalyze the hydrolysis of rhodiocyanoside A .

Vergleich Mit ähnlichen Verbindungen

Rhodiocyanoside A is similar to other cyanogenic glycosides such as linamarin and lotaustralin. These compounds also release hydrogen cyanide upon hydrolysis and serve as defense mechanisms in plants . rhodiocyanoside A is unique due to its specific structure and the particular cytochromes P450 involved in its biosynthesis .

List of Similar Compounds

- Linamarin

- Lotaustralin

- Rhodiocyanoside D

Eigenschaften

IUPAC Name |

2-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO6/c1-6(4-12)2-3-17-11-10(16)9(15)8(14)7(5-13)18-11/h2,7-11,13-16H,3,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMELGIPFIBWPHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC1C(C(C(C(O1)CO)O)O)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13397787.png)

![[3-Benzoyloxy-5-(6-chloropurin-9-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13397872.png)

![2-[Bis[2-(12-hydroxyoctadec-9-enoyloxy)ethyl]amino]ethyl 12-hydroxyoctadec-9-enoate](/img/structure/B13397876.png)

![3-(4-Hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one](/img/structure/B13397878.png)